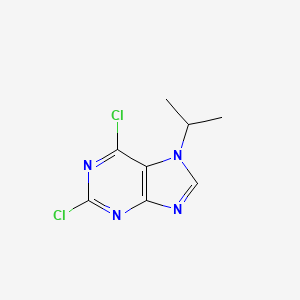![molecular formula C12H14Cl2N2 B1434003 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803609-98-4](/img/structure/B1434003.png)
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride
Overview
Description
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, also known as C9H8ClN3O, is a heterocyclic compound derived from the heteroaromatic azepinoindole. It is an important chemical intermediate in the synthesis of pharmaceuticals and other compounds. The compound has been studied extensively for its potential applications in a variety of scientific and medical fields.
Scientific Research Applications
Antilipidemic Activities
The compound 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran, structurally related to the molecule , demonstrated significant antilipidemic activities. It was found effective in reducing hypercholesterolemic and hypertriglyceridemic serum levels in hyperlipidemic Sprague-Dawley rats. The compound was resistant to serum esterase hydrolysis compared to clofibrate and was found inactive in its hydrolyzed form (Witiak et al., 1975).
Potential in Cancer Therapy
Indole-3-carbinol derivatives, including compounds structurally related to 9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride, have been identified as potent chemopreventive agents in various animal models. OSU-A9, an indole-3-carbinol derived compound, showed 100-fold higher apoptosis-inducing activity than the parent compound and effectively modulated multiple signaling targets, such as Akt, mitogen-activated protein kinases, and Bcl-2 family members. This compound exhibited significant in vitro and in vivo efficacy in prostate cancer cells while being less susceptible to normal prostate epithelial cells (Weng et al., 2007).
Appetite Suppression and CNS Stimulation
A study on rhesus monkeys showed that derivatives of 1, 2, 3, 4, 5, 6-hexahydro-6-methylazepino [4, 5-b] indole hydrochloride significantly reduced food intake without any central stimulation, indicating potential applications in appetite suppression and weight management therapies (Tang & Kirch, 2004).
Structure-Activity Relationship in BET Inhibitors
Research on 9H-pyrimido[4,5-b]indole-containing compounds identified small molecules with high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines. The determination of the cocrystal structure of these compounds with BET proteins provided a structural basis for their high binding affinity and selectivity, suggesting potential applications in the treatment of certain cancers (Zhao et al., 2017).
properties
IUPAC Name |
9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMLUAHJZXGWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



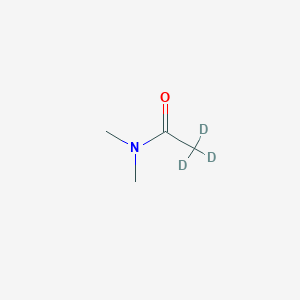
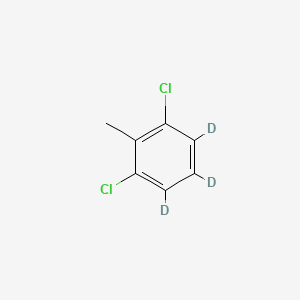
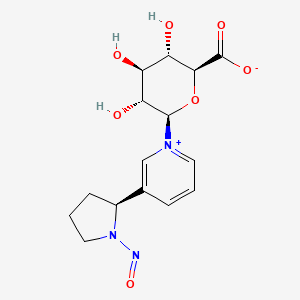
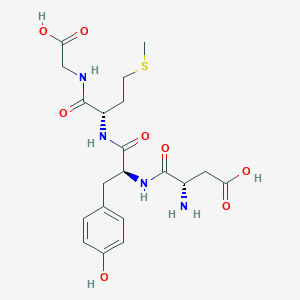
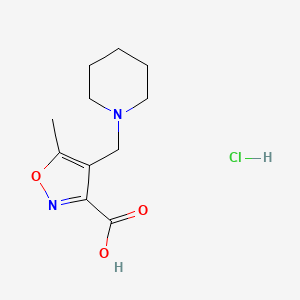
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)
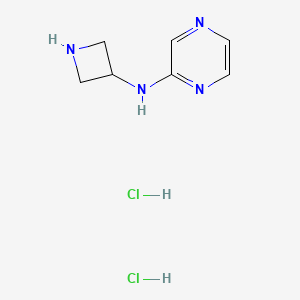
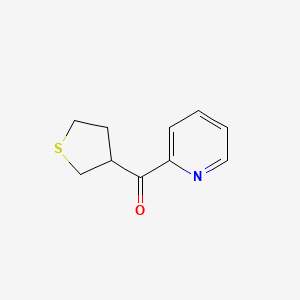
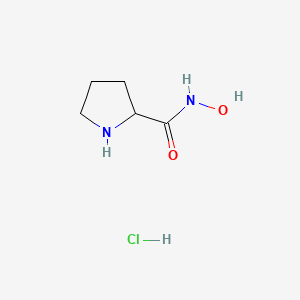
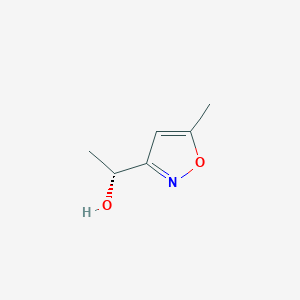
![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)
![2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1433941.png)
